

# A-395: A Highly Selective Probe for G9a/GLP Methyltransferases

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## Compound of Interest

Compound Name: A-395

Cat. No.: B15586389

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## An In-depth Technical Guide on the Selectivity Profile of **A-395**

For researchers, scientists, and drug development professionals, the histone methyltransferase inhibitor **A-395** (also known as A-366) represents a critical tool for dissecting the biological roles of G9a (EHMT2) and GLP (EHMT1). This technical guide provides a comprehensive overview of the selectivity profile of **A-395** against a broad panel of methyltransferases, details the experimental methodologies used for its characterization, and visualizes key experimental and logical frameworks.

## Data Presentation: Quantitative Selectivity Profile

**A-395** is a potent, peptide-competitive inhibitor of G9a and its close homolog GLP.<sup>[1][2]</sup> Its high degree of selectivity is a crucial attribute for a chemical probe, ensuring that observed biological effects can be confidently attributed to the inhibition of the intended targets. The following tables summarize the inhibitory activity of **A-395** against G9a, GLP, and a panel of 21 other methyltransferases.

Table 1: Potency of **A-395** against target methyltransferases G9a and GLP.

Target	IC50 (nM)
G9a (EHMT2)	3.3
GLP (EHMT1)	38

Table 2: Selectivity of **A-395** against a panel of other methyltransferases.[1]

Methyltransferase	IC50 (μM)
ASH1L	>50
DOT1L	>50
EZH1	>50
EZH2	>50
MLL1	>50
MLL2	>50
MLL3	>50
MLL4	>50
NSD1	>50
NSD2	>50
NSD3	>50
PRMT1	>50
PRMT3	>50
PRMT4	>50
PRMT5	>50
PRMT6	>50
SETD2	>50
SETD7	>50
SETD8	>50
SMYD2	>50
SUV39H2	>50

The data clearly demonstrates that **A-395** exhibits greater than 1000-fold selectivity for G9a/GLP over the other methyltransferases tested.[1][3]

## Experimental Protocols

The selectivity of **A-395** was determined using a radiometric histone methyltransferase (HMT) assay.[1] The following is a detailed methodology representative of the techniques used.

### In Vitro Radiometric Histone Methyltransferase (HMT) Assay

This biochemical assay quantifies the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone substrate.

Materials:

- Recombinant human G9a, GLP, and other methyltransferases
- Histone H3 peptide (or other appropriate substrate)
- S-adenosyl-L-[methyl-<sup>3</sup>H]-methionine ([<sup>3</sup>H]-SAM)
- **A-395** inhibitor
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl<sub>2</sub>, 4 mM DTT)
- Scintillation cocktail
- Microplates (e.g., 96-well or 384-well)
- Filter paper and wash buffer
- Scintillation counter

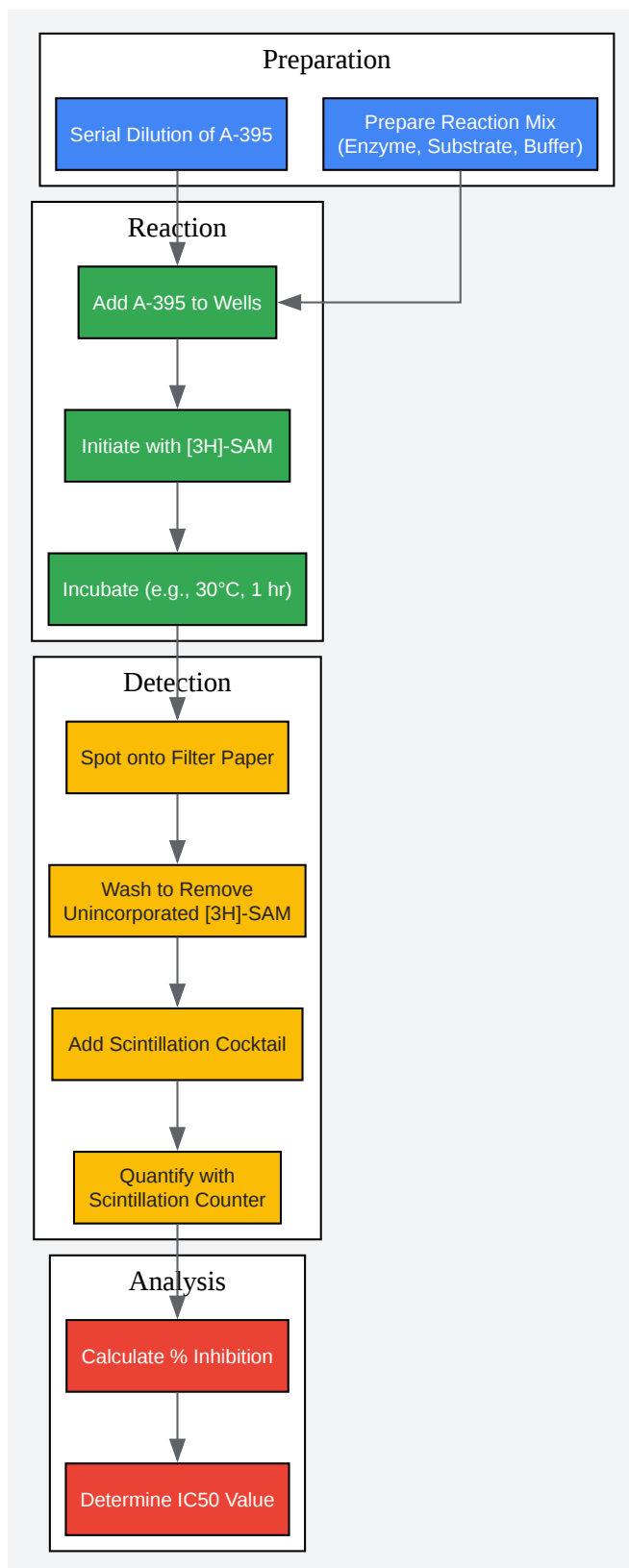
Procedure:

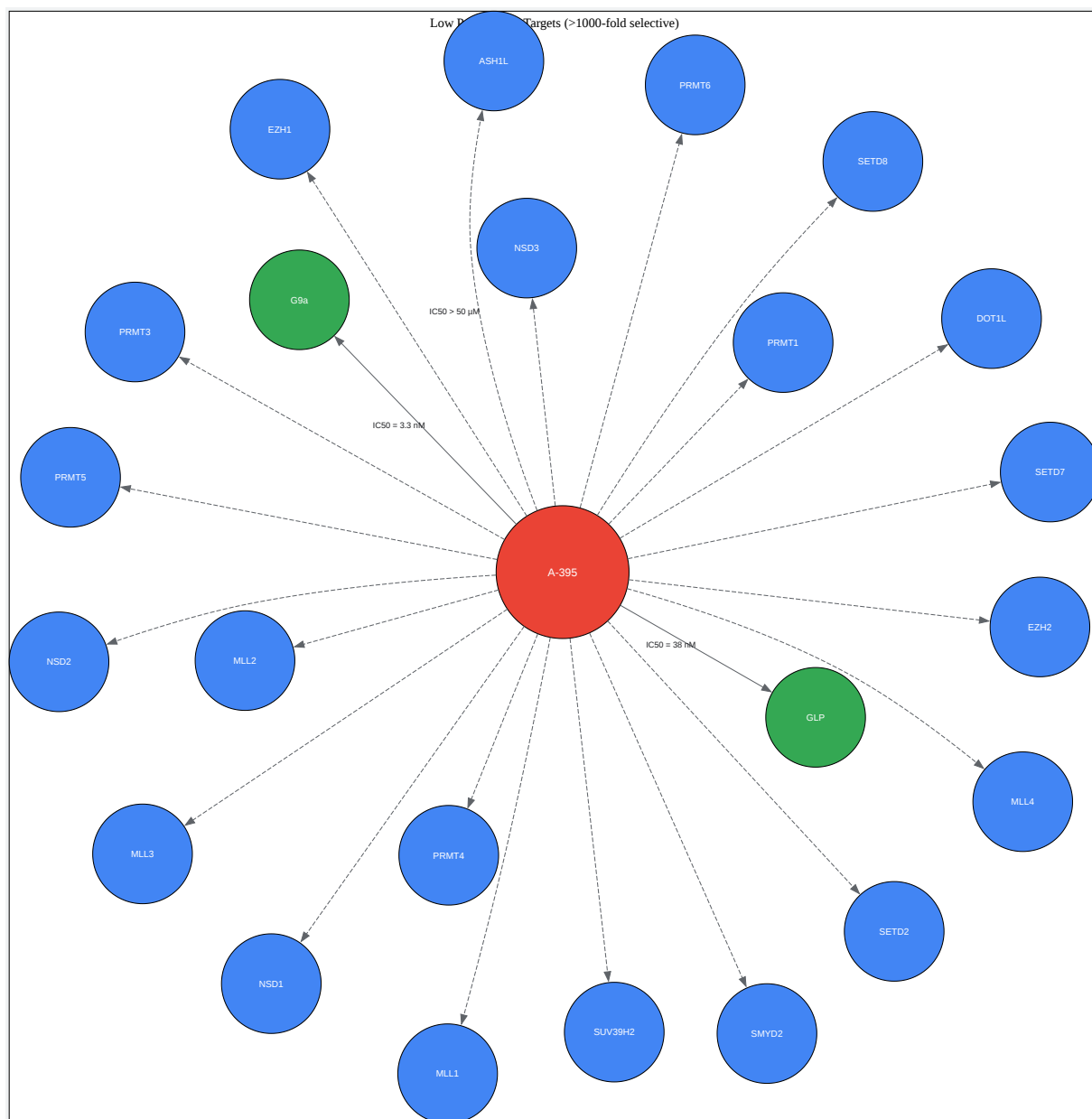
- Compound Preparation: **A-395** is serially diluted in DMSO to create a range of concentrations for IC<sub>50</sub> determination.

- **Reaction Mixture Preparation:** For each reaction, the following components are added to the wells of a microplate:
  - Assay buffer
  - Recombinant methyltransferase enzyme
  - **A-395** at the desired concentration (or DMSO for control)
  - Histone H3 peptide substrate
- **Initiation of Reaction:** The enzymatic reaction is initiated by the addition of [<sup>3</sup>H]-SAM.
- **Incubation:** The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for enzymatic activity.
- **Termination of Reaction:** The reaction is stopped by spotting the reaction mixture onto filter paper, which captures the histone peptide substrate.
- **Washing:** The filter paper is washed multiple times with a wash buffer (e.g., trichloroacetic acid) to remove unincorporated [<sup>3</sup>H]-SAM.
- **Scintillation Counting:** The filter paper is dried, and a scintillation cocktail is added. The amount of incorporated radiolabel is quantified using a scintillation counter.
- **Data Analysis:** The raw data (counts per minute) is converted to percent inhibition relative to the DMSO control. The IC<sub>50</sub> values are then calculated by fitting the data to a dose-response curve.

## Visualizations

## Signaling Pathways and Experimental Workflows





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